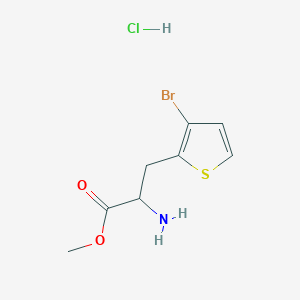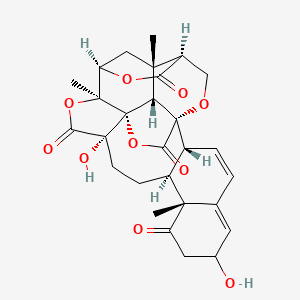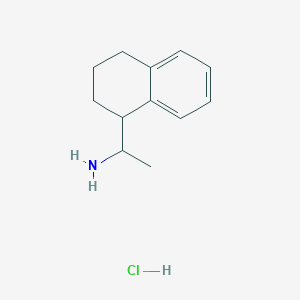
6-Dehydrocortisol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Dehydrocortisol-d4 is a deuterated form of 6-Dehydrocortisol, a glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass from the non-deuterated form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydrocortisol-d4 typically involves the deuteration of 6-Dehydrocortisol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
6-Dehydrocortisol-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Dehydrocortisone-d4, while reduction can yield this compound alcohol derivatives.
科学的研究の応用
6-Dehydrocortisol-d4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of cortisol and related compounds.
Biology: Used in studies of glucocorticoid metabolism and function.
Medicine: Used in the development of diagnostic assays for diseases related to cortisol imbalance, such as Cushing’s syndrome and Addison’s disease.
Industry: Used in the production of high-purity glucocorticoid standards for pharmaceutical applications.
作用機序
The mechanism of action of 6-Dehydrocortisol-d4 is similar to that of other glucocorticoids. It exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression, resulting in various downstream effects, including anti-inflammatory and immunosuppressive actions. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
類似化合物との比較
6-Dehydrocortisol-d4 can be compared with other similar compounds, such as:
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Cortisone: Another glucocorticoid that is converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with a higher potency than hydrocortisone.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and distinguishable mass, making it an ideal internal standard for analytical applications.
List of Similar Compounds
- Hydrocortisone
- Cortisone
- Prednisolone
- Dexamethasone
- Betamethasone
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D |
InChIキー |
IFOXVSBZLASBJM-BJJKTIQHSA-N |
異性体SMILES |
[2H][C@]12[C@@H](C=CC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
正規SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)




![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)


![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
